molecular formula C11H9Cl2NO2 B13727223 Ethyl 4,5-Dichloroindole-3-carboxylate

Ethyl 4,5-Dichloroindole-3-carboxylate

Cat. No.: B13727223
M. Wt: 258.10 g/mol
InChI Key: LAGHEEBJQRNXDF-UHFFFAOYSA-N
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Description

Ethyl 4,5-Dichloroindole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-Dichloroindole-3-carboxylate typically involves the reaction of 2-(2-bromophenyl)cyanoacetic ester with aromatic amines, leading to the formation of 2-amino-1-arylindole-3-carboxylic acid ethyl ester derivatives . The reaction cascade includes Pd-catalyzed Buchwald–Hartwig amination and subsequent intramolecular nucleophilic nitrogen attack on the cyano group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-Dichloroindole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Mechanism of Action

The mechanism by which Ethyl 4,5-Dichloroindole-3-carboxylate exerts its effects involves binding to specific molecular targets and pathways. The indole nucleus allows for high-affinity binding to multiple receptors, facilitating various biological activities . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,5-Dichloroindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichloro substitution enhances its reactivity and potential for diverse applications in scientific research .

Properties

Molecular Formula

C11H9Cl2NO2

Molecular Weight

258.10 g/mol

IUPAC Name

ethyl 4,5-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)6-5-14-8-4-3-7(12)10(13)9(6)8/h3-5,14H,2H2,1H3

InChI Key

LAGHEEBJQRNXDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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